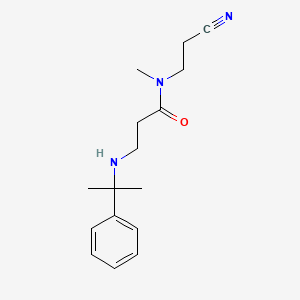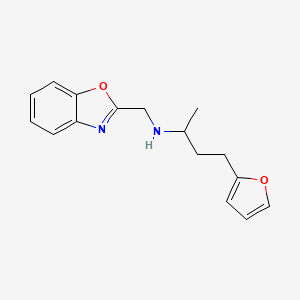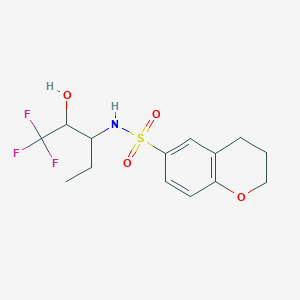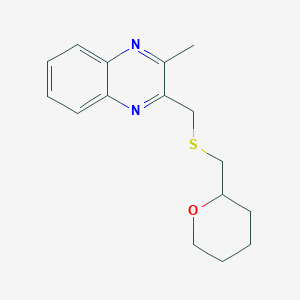![molecular formula C16H15F3N6O B7058451 6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7058451.png)
6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring, a pyrimidine core, and a trifluoromethoxyphenyl group, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction involving a β-diketone and a guanidine derivative.
Coupling of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a halogenated precursor and a trifluoromethoxyphenyl reagent.
Final Assembly: The final step involves coupling the pyrazole and pyrimidine intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine core, potentially converting it into a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its interactions with molecular targets in the body suggest possible applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-N-[2-(4-Methoxyphenyl)ethyl]pyrimidine-2,4-diamine: Similar structure but with a methoxy group instead of trifluoromethoxy.
6-pyrazol-1-yl-4-N-[2-(4-chlorophenyl)ethyl]pyrimidine-2,4-diamine: Contains a chlorophenyl group instead of trifluoromethoxyphenyl.
Uniqueness
The presence of the trifluoromethoxy group in 6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine imparts unique electronic and steric properties, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Properties
IUPAC Name |
6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)26-12-4-2-11(3-5-12)6-8-21-13-10-14(24-15(20)23-13)25-9-1-7-22-25/h1-5,7,9-10H,6,8H2,(H3,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSWDYVCPNFIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=C2)NCCC3=CC=C(C=C3)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]-4-oxobutanamide](/img/structure/B7058390.png)
![2-cyclohexyloxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]butanamide](/img/structure/B7058394.png)
![N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide](/img/structure/B7058403.png)
![N-[[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methyl]-4-hydroxycyclohexane-1-carboxamide](/img/structure/B7058411.png)

![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)
![1H-indazol-7-yl(7-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B7058422.png)
![3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7058424.png)



![2-methyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7058453.png)
![4-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7058464.png)
![N-(tert-butylcarbamoyl)-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propanamide](/img/structure/B7058465.png)
